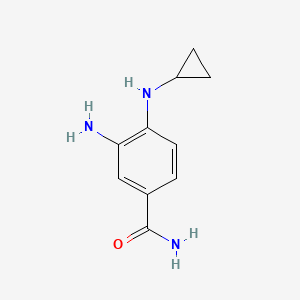

3-Amino-4-(cyclopropylamino)benzamide

CAS No.: 1153956-17-2

Cat. No.: VC4260392

Molecular Formula: C10H13N3O

Molecular Weight: 191.234

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1153956-17-2 |

|---|---|

| Molecular Formula | C10H13N3O |

| Molecular Weight | 191.234 |

| IUPAC Name | 3-amino-4-(cyclopropylamino)benzamide |

| Standard InChI | InChI=1S/C10H13N3O/c11-8-5-6(10(12)14)1-4-9(8)13-7-2-3-7/h1,4-5,7,13H,2-3,11H2,(H2,12,14) |

| Standard InChI Key | JMDXTDXLNHRLGF-UHFFFAOYSA-N |

| SMILES | C1CC1NC2=C(C=C(C=C2)C(=O)N)N |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Structural Features

3-Amino-4-(cyclopropylamino)benzamide (C₁₀H₁₂N₃O) consists of a benzamide backbone substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a cyclopropylamino group (-NH-C₃H₅). The cyclopropyl ring introduces steric constraints and electronic effects that influence the compound’s reactivity and interactions with biological targets . Compared to the structurally related 3-Amino-N-cyclopropyl-4-methyl-benzamide (CAS 623155-19-1), which has a methyl group at the 4-position, the substitution of a cyclopropylamino group alters the molecular weight (190.24 g/mol for the methyl variant vs. 190.22 g/mol for the target compound) and polarity .

Spectroscopic and Computational Data

While experimental data for 3-Amino-4-(cyclopropylamino)benzamide are scarce, analogs such as 3-Amino-5-(pyridin-4-yl)pyridin-2-one (C₁₀H₈N₃O) demonstrate the utility of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) in characterizing similar structures. For instance, NMR spectra of related compounds exhibit distinct aromatic proton signals between δ 6.8–8.8 ppm, while NMR reveals carbonyl carbons near δ 165–175 ppm . Computational models predict a logP value of ~2.6 for the target compound, suggesting moderate lipophilicity conducive to membrane permeability .

Synthetic Routes and Methodologies

Key Reaction Steps

The synthesis of 3-Amino-4-(cyclopropylamino)benzamide likely involves a multi-step sequence starting from substituted benzoic acids or their derivatives. A patent detailing 3-amino-2-benzoyl-acrylic acid derivatives (EP0176846A2) outlines a general approach:

-

Acylation: Reacting a halogenated benzoyl chloride with a 3-aminoacrylic acid derivative to form a benzoyl-acrylic acid intermediate .

-

Amination: Introducing cyclopropylamine via nucleophilic substitution or coupling reactions. For example, 3-Cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)-acrylic acid methyl ester is synthesized by refluxing the intermediate with cyclopropylamine in toluene .

Optimization and Challenges

Critical challenges include regioselectivity in introducing the cyclopropylamino group and minimizing side reactions. The use of palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium) in Suzuki-Miyaura couplings, as demonstrated in the synthesis of 3-Amino-5-(quinolin-4-yl)pyridin-2(1H)-one, could enhance efficiency for aryl-aryl bond formation . Solvent selection (e.g., n-butanol or acetonitrile) and temperature control (110°C for 3 hours) are pivotal for achieving high yields (>60%) .

Physicochemical Properties

Thermal Stability and Solubility

Although direct measurements for 3-Amino-4-(cyclopropylamino)benzamide are unavailable, its methyl-substituted analog (CAS 623155-19-1) exhibits a melting point >250°C, suggesting high thermal stability . The compound’s solubility profile is expected to follow trends observed in benzamide derivatives: moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited solubility in water (<1 mg/mL) .

Crystallography and Solid-State Behavior

X-ray diffraction studies of similar compounds, such as 4-bromo-N-(2-oxo-5-(pyridin-4-yl)-1,2-dihydropyridin-3-yl)benzamide, reveal planar aromatic systems with intermolecular hydrogen bonds stabilizing the crystal lattice . These interactions likely contribute to the target compound’s solid-state stability and crystallinity.

Pharmacological and Biological Activity

Adenosine Receptor Modulation

Structurally related amino-dicyanopyridines exhibit nanomolar affinity for adenosine receptors (ARs). For instance, compound 1 (4-Heteroaryl substituted amino-3,5-dicyanopyridine) binds to hA₁ AR with and acts as a partial agonist (efficacy = 52% at 1 µM) . The cyclopropylamino group in 3-Amino-4-(cyclopropylamino)benzamide may similarly enhance AR binding by providing a rigid, hydrophobic moiety that complements receptor subpockets .

Antibacterial Applications

Patent EP0176846A2 highlights cyclopropylamino-substituted benzamides as intermediates in synthesizing fluoroquinolone antibiotics . The target compound’s structure aligns with motifs found in broad-spectrum antibacterial agents, suggesting potential utility in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume